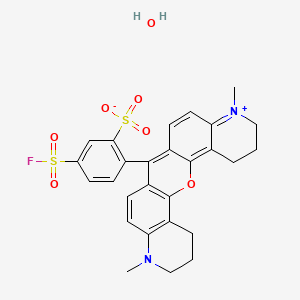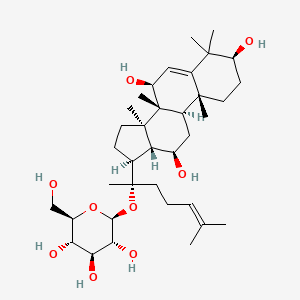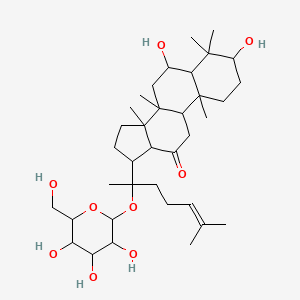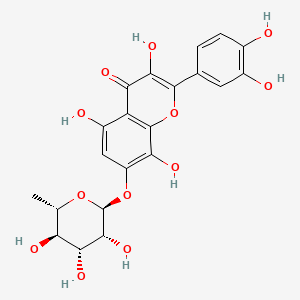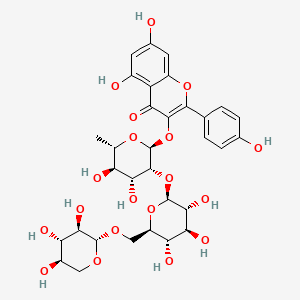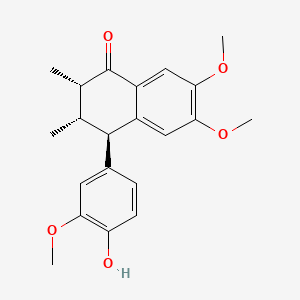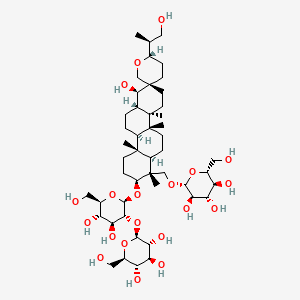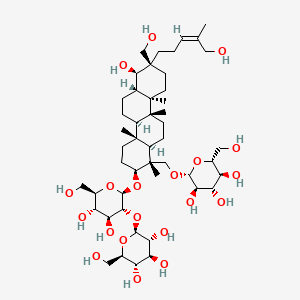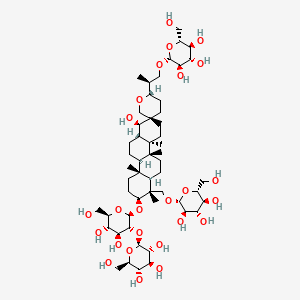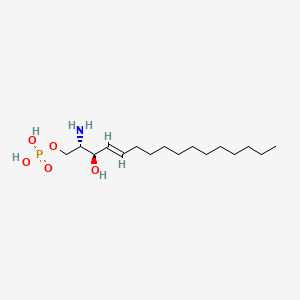
C16 鞘磷脂-1-磷酸
描述
神经鞘氨醇-1-磷酸 (d16:1) 是一种生物活性脂质介质,在多种生物过程中发挥着至关重要的作用该化合物在血管和免疫系统中尤其重要,在那里它协调免疫细胞的迁移和血管的完整性 .
科学研究应用
神经鞘氨醇-1-磷酸 (d16:1) 具有多种科学研究应用:
化学: 用作研究脂质信号通路模型化合物。
生物学: 研究其在细胞信号传导、免疫细胞迁移和血管完整性中的作用。
作用机制
神经鞘氨醇-1-磷酸 (d16:1) 通过与称为神经鞘氨醇-1-磷酸受体 (S1PR) 的特定 G 蛋白偶联受体结合来发挥其作用。这些受体广泛表达并介导各种细胞反应,包括细胞迁移、存活和增殖。 所涉及的信号通路包括激活下游效应器,如磷脂酶 C、蛋白激酶 C 和丝裂原活化蛋白激酶 .
生化分析
Biochemical Properties
C16 Sphingosine-1-phosphate is involved in several biochemical reactions, primarily through its interaction with specific enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sphingosine kinase, which phosphorylates sphingosine to produce C16 Sphingosine-1-phosphate . Additionally, C16 Sphingosine-1-phosphate can be dephosphorylated by sphingosine phosphatases or irreversibly degraded by sphingosine phosphate lyase .
Cellular Effects
C16 Sphingosine-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of immune cell trafficking, promoting the migration of lymphocytes and other immune cells . It also affects vascular endothelial cells by enhancing barrier integrity and promoting angiogenesis . In cancer cells, C16 Sphingosine-1-phosphate has been shown to promote proliferation, survival, and migration, contributing to tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of action of C16 Sphingosine-1-phosphate involves its binding to specific receptors and subsequent activation of downstream signaling pathways. Upon binding to sphingosine-1-phosphate receptors, it activates G-protein-coupled signaling cascades that regulate various cellular functions . These signaling pathways include the PI3K-Akt pathway, which promotes cell survival and proliferation, and the MAPK pathway, which is involved in cell growth and differentiation . Additionally, C16 Sphingosine-1-phosphate can act intracellularly by binding to specific protein targets and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C16 Sphingosine-1-phosphate can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to C16 Sphingosine-1-phosphate can lead to sustained activation of its signaling pathways, resulting in chronic changes in gene expression and cellular behavior . Additionally, the stability of C16 Sphingosine-1-phosphate can be affected by its interaction with specific enzymes and transporters, which can modulate its availability and activity over time .
Dosage Effects in Animal Models
The effects of C16 Sphingosine-1-phosphate in animal models can vary depending on the dosage administered. At low doses, it can promote beneficial effects such as enhanced immune cell trafficking and improved vascular integrity . At high doses, it can induce toxic or adverse effects, including inflammation and tissue damage . Studies have also shown that there are threshold effects, where specific dosages are required to achieve significant biological effects . Understanding the dosage-dependent effects of C16 Sphingosine-1-phosphate is crucial for its potential therapeutic applications.
Metabolic Pathways
C16 Sphingosine-1-phosphate is involved in several metabolic pathways, including its synthesis, degradation, and signaling . It is synthesized from sphingosine by the action of sphingosine kinases and can be degraded by sphingosine phosphatases or sphingosine phosphate lyase . Additionally, it can be transported out of cells by specific transporters and act as a signaling molecule by binding to its receptors . These metabolic pathways are tightly regulated and play a crucial role in maintaining the balance of C16 Sphingosine-1-phosphate levels in cells and tissues .
Transport and Distribution
The transport and distribution of C16 Sphingosine-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins . One of the key transporters involved in its export from cells is Spinster homolog 2 (Spns2), which facilitates its movement across the cell membrane . Additionally, C16 Sphingosine-1-phosphate can bind to high-density lipoproteins (HDL) in the bloodstream, which aids in its distribution to various tissues . The localization and accumulation of C16 Sphingosine-1-phosphate within specific cellular compartments can influence its biological activity and function .
Subcellular Localization
C16 Sphingosine-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . Within these compartments, C16 Sphingosine-1-phosphate can interact with specific protein targets and modulate their activity, contributing to its diverse biological effects . Understanding the subcellular localization of C16 Sphingosine-1-phosphate is essential for elucidating its precise mechanisms of action.
准备方法
合成路线及反应条件
神经鞘氨醇-1-磷酸 (d16:1) 由神经酰胺合成,神经酰胺由神经鞘氨醇和脂肪酸组成。 神经酰胺酶将神经酰胺转化为神经鞘氨醇,然后由神经鞘氨醇激酶同工酶(SK1 和 SK2)磷酸化形成神经鞘氨醇-1-磷酸 . 反应条件通常包括存在 ATP 和镁离子作为激酶活性的辅因子。
工业生产方法
神经鞘氨醇-1-磷酸 (d16:1) 的工业生产涉及使用重组神经鞘氨醇激酶酶的大规模酶促反应。 该过程针对高产率和高纯度进行了优化,通常涉及色谱等纯化步骤以分离所需产物 .
化学反应分析
反应类型
神经鞘氨醇-1-磷酸 (d16:1) 会发生多种化学反应,包括:
磷酸化: 神经鞘氨醇激酶将神经鞘氨醇转化为神经鞘氨醇-1-磷酸。
脱磷酸化: 神经鞘氨醇磷酸酶将其转化回神经鞘氨醇。
降解: 神经鞘氨醇磷酸裂解酶的不可逆降解.
常用试剂和条件
磷酸化: 需要 ATP 和镁离子。
脱磷酸化: 由特定磷酸酶催化。
降解: 在生理条件下涉及神经鞘氨醇磷酸裂解酶.
形成的主要产物
磷酸化: 神经鞘氨醇-1-磷酸。
脱磷酸化: 神经鞘氨醇。
降解: 多种代谢产物,包括十六碳烯醛和磷酸乙醇胺.
相似化合物的比较
类似化合物
神经鞘氨醇-1-磷酸 (d181): 另一种具有不同脂肪酸链长的同工酶。
溶血磷脂酸: 一种结构相似的溶血磷脂,具有不同的生物学功能。
神经酰胺-1-磷酸: 一种与细胞信号传导有关的鞘脂
独特性
神经鞘氨醇-1-磷酸 (d16:1) 由于其特定的脂肪酸链长度而独一无二,这会影响其与不同 S1PR 的结合亲和力和生物活性。 这种同工酶在某些组织和细胞环境中尤为重要,使其成为靶向研究和治疗应用的有价值化合物 .
属性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNJQKWEMCXAD-YYZTVXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The studies utilize a metabolomics approach based on LC-MS. How does this analytical technique contribute to the identification and quantification of C16 Sphingosine-1-phosphate in serum samples?
A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in metabolomics studies due to its high sensitivity and ability to detect a wide range of metabolites within complex biological samples like serum [, ]. In this context, LC-MS facilitates the separation and identification of C16 Sphingosine-1-phosphate from other serum components based on its unique chemical properties and mass-to-charge ratio. The technique's quantitative capabilities allow researchers to determine the concentration of C16 Sphingosine-1-phosphate in the samples, enabling the comparison of levels between different study groups. This combined approach of separation, identification, and quantification makes LC-MS invaluable for discovering and validating potential biomarkers like C16 Sphingosine-1-phosphate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


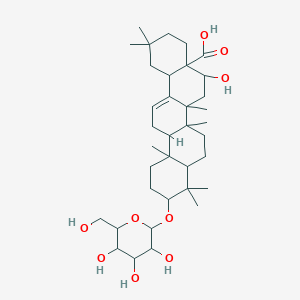
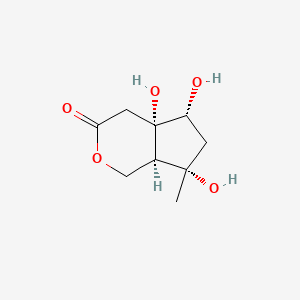
![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)
